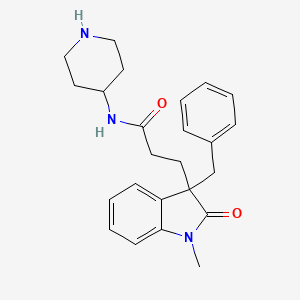![molecular formula C26H20F2N2O3 B5310524 1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate](/img/structure/B5310524.png)
1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate (FPVFB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. FPVFB is a member of the imidazole family of compounds and has been shown to possess a range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate has been shown to possess a range of biochemical and physiological effects. Studies have demonstrated its ability to reduce inflammation, alleviate pain, and inhibit the growth of cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate in lab experiments is its versatility. It can be used in a range of assays and studies due to its various pharmacological activities. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous future directions for research on 1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate. One potential avenue is the development of novel drug formulations that incorporate 1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate as an active ingredient. Another area of research is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential interactions with other drugs and compounds.
合成法
The synthesis of 1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate has been achieved through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-fluorobenzaldehyde with 1-(2-phenoxyethyl)-1H-imidazole-2-amine to produce a Schiff base intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl 4-fluorobenzoate in the presence of a base catalyst to yield the final product, 1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate.
科学的研究の応用
1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate has been the subject of numerous scientific studies due to its potential applications in drug development. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. Studies have also demonstrated its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[(E)-1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)imidazol-2-yl]ethenyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O3/c27-21-10-6-19(7-11-21)24(33-26(31)20-8-12-22(28)13-9-20)18-25-29-14-15-30(25)16-17-32-23-4-2-1-3-5-23/h1-15,18H,16-17H2/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWFZZDNCWEIOK-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=CN=C2C=C(C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCN2C=CN=C2/C=C(\C3=CC=C(C=C3)F)/OC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[benzyl(butyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5310452.png)
![7-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5310461.png)
![N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5310485.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine](/img/structure/B5310492.png)
![7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5310503.png)
![3-hydroxy-1-(2-methoxyethyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310504.png)
![4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5310507.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methylphenyl)urea](/img/structure/B5310509.png)
![6-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5310514.png)
![2-butyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310522.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310538.png)

![5-methyl-N-[1-(3-pyridinyl)pentyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5310550.png)